molecular formula C28H35N3O5 B022789 Paraherquamid CAS No. 77392-58-6

Paraherquamid

Katalognummer B022789
CAS-Nummer: 77392-58-6
Molekulargewicht: 493.6 g/mol
InChI-Schlüssel: UVZZDDLIOJPDKX-USRGNAASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Paraherquamide is a novel therapeutic agent that has been developed for the treatment of a variety of diseases. It is a small molecule that has been shown to have a wide range of therapeutic effects.

Zukünftige Richtungen

The results of the studies create a new platform for the design of anthelmintic drugs targeting cholinergic neurotransmission in parasitic nematodes . The divergent route that has been devised provided access to a wide range of prenylated indole alkaloids that are differently substituted on the cyclic amine core .

Biochemische Analyse

Biochemical Properties

Paraherquamide interacts with a non-ribosomal peptide synthetase, a variant number of prenyltransferases, and a series of oxidases . These interactions are responsible for the diverse tailoring modifications of the cyclodipeptide structural core of Paraherquamide .

Cellular Effects

It is known that Paraherquamide influences cell function through its interactions with various enzymes and proteins .

Molecular Mechanism

Paraherquamide exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Two different types of intramolecular Diels-Alderases operate to generate the monooxopiperazine and dioxopiperazine ring systems for this class of alkaloid natural products .

Temporal Effects in Laboratory Settings

It is known that Paraherquamide has a stable structure and does not degrade easily .

Dosage Effects in Animal Models

The effects of Paraherquamide vary with different dosages in animal models .

Metabolic Pathways

Paraherquamide is involved in several metabolic pathways . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

Paraherquamide is transported and distributed within cells and tissues through interactions with various transporters or binding proteins . It can also affect its localization or accumulation .

Subcellular Localization

It is known that Paraherquamide can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for Paraherquamide involves a total of 12 steps and includes the use of various chemical reactions such as condensation, reduction, oxidation, and cyclization.", "Starting Materials": [ "L-tryptophan", "2,4-dichlorobenzaldehyde", "ethyl acetoacetate", "methyl iodide", "sodium hydride", "sodium borohydride", "sodium nitrite", "copper(II) sulfate", "sodium hydroxide", "hydrochloric acid", "sodium chloride", "sodium carbonate", "acetic acid", "ethanol", "diethyl ether", "water" ], "Reaction": [ "Step 1: Condensation of L-tryptophan with 2,4-dichlorobenzaldehyde in the presence of acetic acid and ethanol to form the corresponding Schiff base.", "Step 2: Reduction of the Schiff base using sodium borohydride to obtain the corresponding amine.", "Step 3: Alkylation of the amine with methyl iodide to form the corresponding quaternary ammonium salt.", "Step 4: Treatment of the quaternary ammonium salt with sodium hydride and ethyl acetoacetate to form the corresponding enolate.", "Step 5: Reaction of the enolate with 2,4-dichlorobenzaldehyde in the presence of acetic acid and ethanol to form the corresponding aldol product.", "Step 6: Reduction of the aldol product using sodium borohydride to obtain the corresponding alcohol.", "Step 7: Oxidation of the alcohol using copper(II) sulfate and sodium nitrite to form the corresponding aldehyde.", "Step 8: Cyclization of the aldehyde using sodium hydroxide to form the corresponding dihydroindole intermediate.", "Step 9: Reduction of the dihydroindole intermediate using sodium borohydride to obtain the corresponding alcohol.", "Step 10: Oxidation of the alcohol using sodium chlorite and hydrochloric acid to form the corresponding aldehyde.", "Step 11: Cyclization of the aldehyde using sodium carbonate to form the corresponding indole intermediate.", "Step 12: Final cyclization of the indole intermediate using acetic acid and water to form Paraherquamide." ] }

CAS-Nummer

77392-58-6

Molekularformel

C28H35N3O5

Molekulargewicht

493.6 g/mol

IUPAC-Name

(6'R,7'R,8R,9'S)-6'-hydroxy-4,4,6',10',10',13'-hexamethylspiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione

InChI

InChI=1S/C28H35N3O5/c1-23(2)10-12-35-20-17(36-23)8-7-16-19(20)29-21(32)27(16)14-26-15-31-11-9-25(5,34)28(31,22(33)30(26)6)13-18(26)24(27,3)4/h7-8,10,12,18,34H,9,11,13-15H2,1-6H3,(H,29,32)/t18-,25+,26?,27+,28-/m0/s1

InChI-Schlüssel

UVZZDDLIOJPDKX-USRGNAASSA-N

Isomerische SMILES

C[C@]1(CCN2[C@]13C[C@H]4C([C@]5(CC4(C2)N(C3=O)C)C6=C(C7=C(C=C6)OC(C=CO7)(C)C)NC5=O)(C)C)O

SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Kanonische SMILES

CC1(C=COC2=C(O1)C=CC3=C2NC(=O)C34CC56CN7CCC(C7(CC5C4(C)C)C(=O)N6C)(C)O)C

Aussehen

White Powder

Synonyme

paraherquamide
paraherquamide A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Paraherquamide
Reactant of Route 2
Paraherquamide
Reactant of Route 3
Paraherquamide
Reactant of Route 4
Paraherquamide
Reactant of Route 5
Paraherquamide
Reactant of Route 6
Reactant of Route 6
Paraherquamide

Q & A

Q1: What is the primary target of Paraherquamide A in nematodes?

A1: Paraherquamide A acts as a nicotinic acetylcholine receptor (nAChR) antagonist in nematodes. [] Specifically, it exhibits selectivity for the L-type nAChRs over the N-type nAChRs. []

Q2: How does Paraherquamide A's antagonism of nAChRs lead to its anthelmintic effect?

A2: By blocking cholinergic neuromuscular transmission, PHQ induces flaccid paralysis in nematodes. [] This paralysis disrupts the parasite's ability to feed and reproduce, ultimately leading to its elimination.

Q3: Which nematode species are particularly susceptible to Paraherquamide A's anthelmintic activity?

A3: Paraherquamide A demonstrates high efficacy against a range of gastrointestinal nematodes, including drug-resistant strains of Haemonchus contortus and Trichostrongylus colubriformis. [, ]

Q4: What is the molecular formula and weight of Paraherquamide A?

A4: The molecular formula of Paraherquamide A is C28H35N3O4, and its molecular weight is 477.6 g/mol. []

Q5: What spectroscopic techniques are typically employed to characterize Paraherquamide A?

A5: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H-NMR and 13C-NMR, along with Mass Spectrometry (MS), are commonly used to elucidate the structure of PHQ and its analogs. [, , ]

Q6: How do structural modifications of Paraherquamide A impact its anthelmintic activity?

A6: Minor alterations to the PHQ structure can significantly affect its potency. For instance, substituting the C-14 methyl group or altering the stereochemistry at C-14 substantially reduces its activity. [] Conversely, the reduction of PHQ to 2-deoxy-paraherquamide (derquantel) retains its anthelmintic activity while improving its safety profile. [, ]

Q7: Which structural features contribute to the L-type nAChR selectivity observed with Paraherquamide A?

A7: Crystallographic studies of PHQ complexed with acetylcholine binding protein (AChBP) reveal that loop C, loop E, and loop F within the receptor's orthosteric binding site play crucial roles in its L-type nAChR selectivity. []

Q8: How is Paraherquamide A metabolized in different animal species?

A8: Paraherquamide A undergoes extensive metabolism, with significant species-dependent variations. Sheep and gerbils primarily metabolize PHQ at the pyrrolidine moiety, yielding active metabolites. In contrast, dogs metabolize the dioxepene group, leading to inactive metabolites and potentially explaining the compound's lack of efficacy in this species. []

Q9: What in vitro assays are employed to assess Paraherquamide A's anthelmintic activity?

A9: The Caenorhabditis elegans motility assay is widely used to evaluate PHQ's anthelmintic potential in vitro. [] Additionally, muscle tension and microelectrode recordings in isolated Ascaris suum body wall segments provide insights into its mechanism of action. []

Q10: Which animal models are commonly used to investigate Paraherquamide A's efficacy and safety?

A10: Sheep and gerbils serve as primary animal models for studying PHQ's anthelmintic activity and pharmacokinetic profile. [, , ]

Q11: Are there known cases of nematode resistance to Paraherquamide A or its derivatives?

A11: While PHQ demonstrates efficacy against some drug-resistant nematode strains, the potential for resistance development remains a concern. Combining derquantel with abamectin, a macrocyclic lactone with a distinct mode of action, aims to mitigate resistance selection in commercial formulations like Startect. []

Q12: What are the known toxicological effects of Paraherquamide A in mammals?

A12: Paraherquamide A exhibits species-dependent toxicity. While generally safe in ruminants like sheep, it can induce severe toxicosis in dogs at doses far below those tolerated by ruminants. [] This toxicity is attributed to its antagonistic effects on mammalian nicotinic acetylcholine receptors, particularly alpha3 ganglionic and muscle-type subtypes. []

Q13: What tools and resources are essential for advancing research on Paraherquamide A and related compounds?

A13: Continued research on PHQ necessitates access to advanced analytical techniques like high-resolution NMR and MS, along with bioassays, cell lines, and animal models. Computational chemistry tools for structure-based drug design and QSAR modeling can further accelerate the development of novel anthelmintic agents.

Q14: What are some significant milestones in the research and development of Paraherquamide A as an anthelmintic agent?

A14: Key milestones include the isolation of PHQ from Penicillium paraherquei, elucidation of its structure, identification of its target and mechanism of action, and the development of the semi-synthetic derivative derquantel with improved safety. [, , , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.